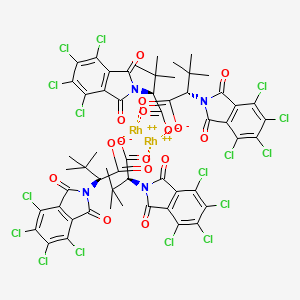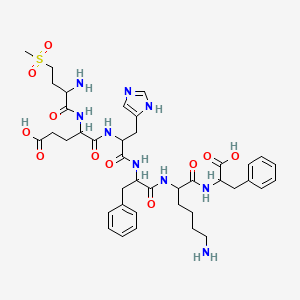
2-Amino-4-(3,4-difluorophenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 2-amino-4-(3,4-difluorophényl)butanoïque est un composé chimique de formule moléculaire C10H11F2NO2 et de masse moléculaire 215,2 g/mol . Il est caractérisé par la présence d’un groupe amino et d’un groupe difluorophényl attaché à une chaîne d’acide butanoïque. Ce composé est principalement utilisé dans la recherche et le développement et n’est pas destiné à un usage humain ou vétérinaire .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de l’acide 2-amino-4-(3,4-difluorophényl)butanoïque peut être réalisée par diverses voies synthétiques. Une méthode courante implique la réaction de couplage Suzuki–Miyaura, qui est une réaction de formation de liaison carbone-carbone catalysée par un métal de transition largement appliquée . Cette réaction utilise généralement des réactifs à base de bore et des catalyseurs au palladium dans des conditions douces et tolérantes aux groupes fonctionnels .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature disponible. Les principes de la synthèse organique à grande échelle, tels que l’optimisation des conditions réactionnelles, l’utilisation de réactifs rentables et la mise en œuvre de techniques de purification efficaces, seraient probablement appliqués.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 2-amino-4-(3,4-difluorophényl)butanoïque peut subir divers types de réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former les dérivés oxo correspondants.
Réduction : Le groupe acide carboxylique peut être réduit pour former des dérivés alcooliques.
Substitution : Le groupe difluorophényl peut participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les réactions de substitution aromatique électrophile utilisent souvent des réactifs comme les halogènes (Cl2, Br2) et les agents nitrants (HNO3).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe amino peut donner des dérivés nitro, tandis que la réduction du groupe acide carboxylique peut produire des dérivés alcooliques.
Applications De Recherche Scientifique
L’acide 2-amino-4-(3,4-difluorophényl)butanoïque présente plusieurs applications en recherche scientifique, notamment :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour ses interactions potentielles avec les macromolécules biologiques.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, bien qu’il ne soit actuellement pas approuvé pour un usage médical.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme D'action
Le mécanisme d’action de l’acide 2-amino-4-(3,4-difluorophényl)butanoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe amino et le groupe difluorophényl jouent un rôle crucial dans son affinité de liaison et sa réactivité avec les molécules cibles. Les études détaillées sur son mécanisme d’action sont limitées, mais on pense qu’il interagit avec les enzymes et les récepteurs impliqués dans diverses voies biochimiques .
Comparaison Avec Des Composés Similaires
Composés similaires
2-Amino-4-(3,4-difluorophényl)thiazole : Partage le groupe difluorophényl mais a un cycle thiazole au lieu d’une chaîne d’acide butanoïque.
®-3-amino-4-(2,4,5-trifluorophényl)-acide butanoïque : Structure similaire avec des atomes de fluor supplémentaires sur le cycle phényl.
Acide butanoïque, 2-amino-4,4,4-trifluoro-3-oxo-, ester éthylique : Contient un groupe trifluorométhyle et un ester éthylique au lieu du groupe difluorophényl.
Unicité
L’acide 2-amino-4-(3,4-difluorophényl)butanoïque est unique en raison de sa combinaison spécifique d’un groupe amino et d’un groupe difluorophényl attaché à une chaîne d’acide butanoïque. Cette structure confère des propriétés chimiques et physiques distinctes, ce qui la rend précieuse pour des applications de recherche spécifiques.
Propriétés
IUPAC Name |
2-amino-4-(3,4-difluorophenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYDRCBMHLOBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(C(=O)O)N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7-Formyl-12-methyl-17-oxo-4-prop-1-en-2-yl-11,16,18,19-tetraoxapentacyclo[12.2.2.16,9.01,15.010,12]nonadeca-6,8-dien-2-yl) acetate](/img/structure/B12301330.png)




![Sodium 2-[4-(1,3-dihydro-1-oxo-2H-isoindol-2-ylthio)phenyl]butyrate](/img/structure/B12301368.png)
![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)

![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)




![[5-Acetyloxy-6-[5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4-dihydroxyoxan-2-yl]methyl acetate](/img/structure/B12301418.png)
